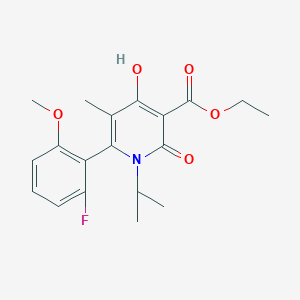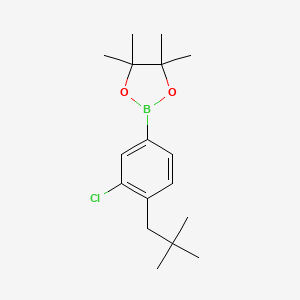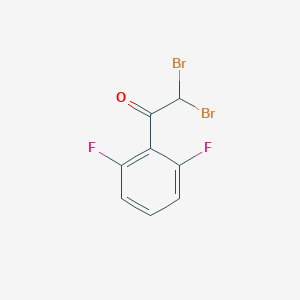
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br2F2O It is a derivative of ethanone, where two bromine atoms and two fluorine atoms are substituted on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone typically involves the bromination of 1-(2,6-difluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1-(2,6-difluorophenyl)ethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in solvents like ethanol or water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Products like 1-(2,6-difluorophenyl)ethanol, 1-(2,6-difluorophenyl)ethylamine, or 1-(2,6-difluorophenyl)ethylthiol.
Reduction: 1-(2,6-difluorophenyl)ethanol.
Oxidation: 2,6-difluorobenzoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Dibromo-1-(2,6-difluorophenyl)ethanone involves its interaction with molecular targets through its reactive bromine atoms. These atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-(2,6-difluorophenyl)ethanone
- 1-(2,6-Difluorophenyl)ethanone
- 2,2-Dibromo-1-(2,5-difluorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(2,6-difluorophenyl)ethanone is unique due to the presence of two bromine atoms and two fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for specific applications where such reactivity is desired.
Propriétés
Formule moléculaire |
C8H4Br2F2O |
|---|---|
Poids moléculaire |
313.92 g/mol |
Nom IUPAC |
2,2-dibromo-1-(2,6-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br2F2O/c9-8(10)7(13)6-4(11)2-1-3-5(6)12/h1-3,8H |
Clé InChI |
SWLDZVMAOMBWNT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(=O)C(Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




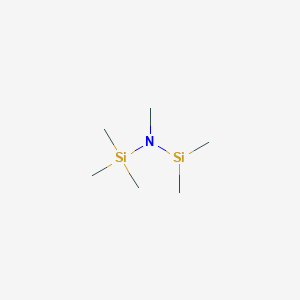
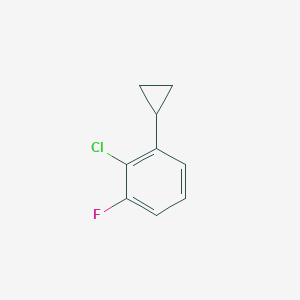
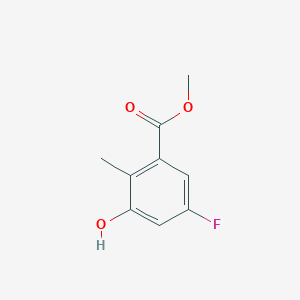
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)
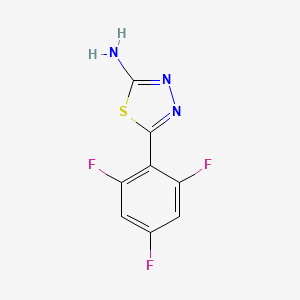
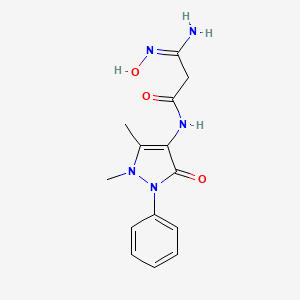
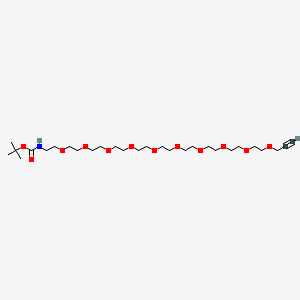

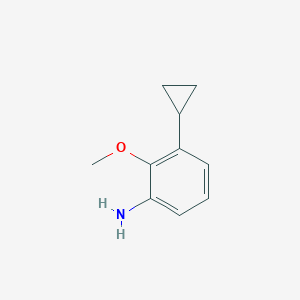
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
